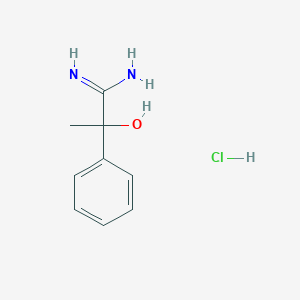
2-Hydroxy-2-phenylpropanimidamide hydrochloride
Overview
Description
2-Hydroxy-2-phenylpropanimidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is available for research use only .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-phenylpropanimidamide hydrochloride consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation is Cl.NC(=N)C(O)c1ccccc1 .Physical And Chemical Properties Analysis
2-Hydroxy-2-phenylpropanimidamide hydrochloride is a solid . The boiling point and other physical properties are not specified .Scientific Research Applications
Chromatographic Analysis : A study conducted by Casselman and Bannard (1970) investigated the use of gas-liquid chromatography for analyzing compounds like Caramiphen hydrochloride, which is closely related to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This technique was explored for its feasibility in determining the purity and quantitative analysis of these compounds, highlighting its potential application in chemical analysis and quality control (Casselman & Bannard, 1970).
Hydrogel Synthesis for Drug Delivery : Şenol and Akyol (2018) explored the synthesis of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) for controlled drug release. Although not directly studying 2-Hydroxy-2-phenylpropanimidamide hydrochloride, this research has implications for its potential application in creating controlled release systems for drug delivery (Şenol & Akyol, 2018).
Oxidation Kinetics and Mechanisms : A study by Mohana and Prasad (2008) examined the kinetics and mechanism of the oxidation of Phenylpropanolamine hydrochloride, which shares a structural resemblance to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This research provides insights into the chemical behavior and potential applications of these types of compounds in various oxidative processes (Mohana & Prasad, 2008).
Enantiomeric Resolution in Electrophoresis : Nardi et al. (1993) investigated the enantiomeric resolution of racemic 2-hydroxy acids, which are structurally similar to 2-Hydroxy-2-phenylpropanimidamide hydrochloride, using capillary zone electrophoresis. This study is relevant for understanding the separation and analysis of chiral compounds in pharmaceutical and chemical research (Nardi, Eliseev, Boček, & Fanali, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-2-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-9(12,8(10)11)7-5-3-2-4-6-7;/h2-6,12H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMFPNQZOBWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-phenylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



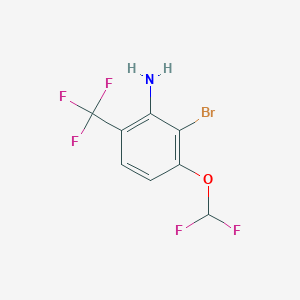
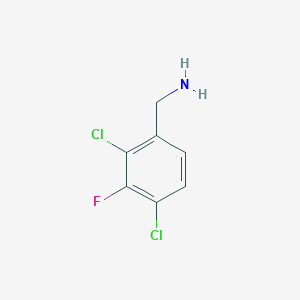
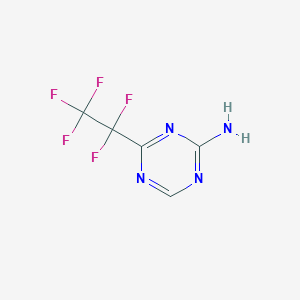
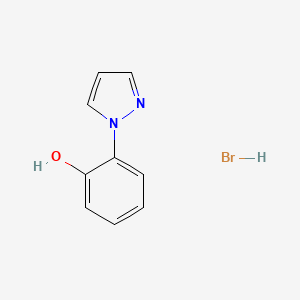
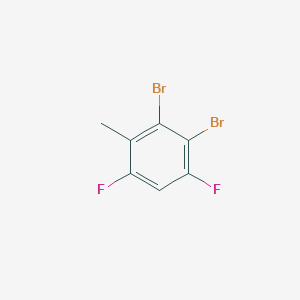
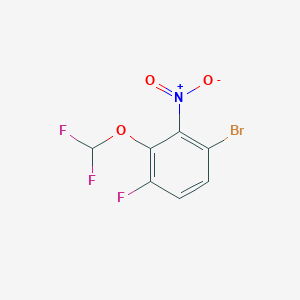
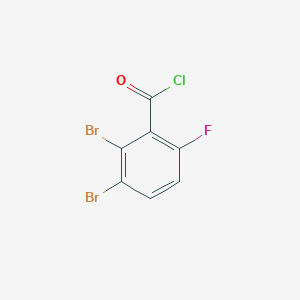
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)
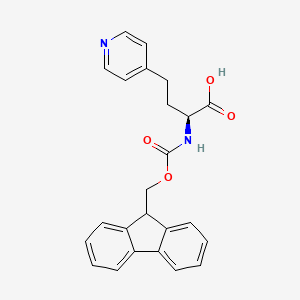
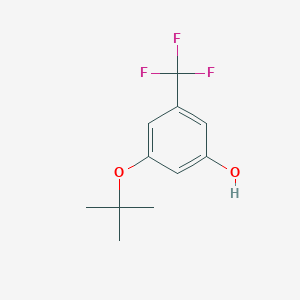
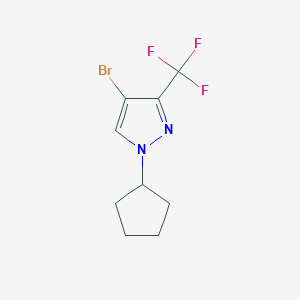
![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)